![molecular formula C13H20O3 B3091915 4-(6-Hydroxyhexyloxy)anisole CAS No. 122004-89-1](/img/structure/B3091915.png)
4-(6-Hydroxyhexyloxy)anisole
Overview
Description
4-(6-Hydroxyhexyloxy)anisole is a chemical compound . It is related to anisole, also known as methoxybenzene, which is a simple aromatic ether that plays a significant role in various sectors, including the pharmaceutical, perfume, and manufacturing industries .
Synthesis Analysis
The synthesis of anisole, a related compound, involves the reaction of sodium phenoxide (C6H5ONa) with methyl iodide (CH3I), yielding anisole . A method for continuously preparing 4-(6-Hydroxyhexyloxy)phenol involves dissolving hydroquinone and 6-chloro-1-hexanol in ethanol as a solvent, taking an alkaline NaOH-water solution as a catalyst, and continuously preparing the 4-(6-Hydroxyhexyloxy)phenol in a microreactor through bimolecular nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of anisole, a related compound, has been studied using high-resolution total neutron and X-ray scattering data in synergy with Molecular Dynamics simulations . The primary component of anisole is a methoxy group (-O-CH3) attached to a benzene ring .Chemical Reactions Analysis
The pyrolysis of anisole, which serves as an important model compound for lignin, a major component of biomass tar, was studied in a laminar-flow reactor system of N2 gas at temperatures of 300–650 °C and a residence time of 1 s .Physical And Chemical Properties Analysis
Anisole is a clear liquid at room temperature, exuding a pleasant, ether-like odor. Its molecular formula is C7H8O, and its molar mass is approximately 108.14 g/mol. The compound features a boiling point of 154°C and a melting point of -37°C, demonstrating its stability under typical environmental conditions .Scientific Research Applications
Surface Chemistry
The compound is used in the immobilization procedure for forming a self-assembled DNA monolayer on a gold surface . This application is particularly useful in the field of biochemistry and molecular biology, where such surfaces can be used for DNA hybridization experiments, biosensors, and other applications that require the immobilization of DNA on a surface .
Synthesis of Oligonucleotides
The compound “6-S-Trityl-mercapto-hexan-1-ol” is an important derivative of “6-(4-Methoxyphenoxy)hexan-1-ol”. Its O-β-cyanoethyl-N,N-diisopropyl phosphoramidite derivative is the most widely used building block for the synthesis of 5’-thiol modified oligonucleotides . This application is crucial in the field of molecular biology, where modified oligonucleotides are used in various applications, including the study of DNA structure and function, the development of new therapeutic agents, and the design of DNA-based nanodevices .
Liquid Crystalline Polyester Synthesis
The compound “4,4′-bis(6-hydroxyhexyloxy)azobenzene” is a derivative of “4-(6-Hydroxyhexyloxy)anisole”. It is used in the synthesis of an azobenzene-containing thermotropic liquid crystalline polyester . This polyester shows unique thermo- and photo-responsive behaviors, which makes it useful in the development of smart materials with applications in various fields, including optoelectronics, data storage, and sensors .
Solvent in Organic Synthesis
Anisole, a compound structurally similar to “4-(6-Hydroxyhexyloxy)anisole”, is commonly used as a solvent in the production of pharmaceuticals, fragrances, and dyes . Given the structural similarity, it’s plausible that “4-(6-Hydroxyhexyloxy)anisole” could have similar applications. Its ability to dissolve both polar and nonpolar substances makes it valuable in different reaction conditions .
Synthesis of Specific Chemicals and Materials
Anisole also contributes to the production of specific chemicals and materials, showcasing its importance in industrial processes . Given the structural similarity, “4-(6-Hydroxyhexyloxy)anisole” could potentially be used in similar applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(4-methoxyphenoxy)hexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELTELBUPVXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Hydroxyhexyloxy)anisole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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